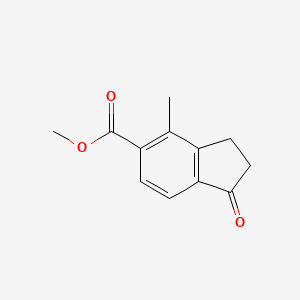
2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 4-methyl-1H-pyrazol-1-yl groups at the 2 and 6 positions. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. These complexes often exhibit interesting properties such as spin-crossover behavior, making them valuable in materials science and molecular electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 4-methylpyrazole in the presence of a base. One common method includes the use of potassium tert-butoxide in dry and degassed dimethyl sulfoxide (DMSO) at elevated temperatures (around 140°C) for 24 hours . The reaction yields a suspension that is then purified to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Coordination Reactions: It forms complexes with transition metals such as iron, cobalt, and platinum
Substitution Reactions: The pyrazolyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as iron(II) perchlorate or cobalt(II) chloride in solvents like acetone or methanol.
Substitution Reactions: May involve reagents like halopyridines and bases such as potassium tert-butoxide in solvents like DMSO.
Major Products:
Coordination Complexes: These include iron(II) and cobalt(II) complexes that exhibit spin-crossover behavior.
Substituted Derivatives:
Applications De Recherche Scientifique
2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyrazolyl and pyridine rings, forming stable complexes. These complexes can exhibit spin-crossover behavior, where the spin state of the metal ion changes in response to external stimuli such as temperature or pressure . This property is exploited in the development of molecular switches and memory devices.
Comparaison Avec Des Composés Similaires
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with imidazole groups instead of pyrazole.
2,6-Bis(1H-pyrazol-1-yl)pyridine: Lacks the methyl groups on the pyrazole rings.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains triazole groups instead of pyrazole.
Uniqueness: 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of methyl groups on the pyrazole rings, which can influence its electronic properties and steric effects. This can lead to differences in coordination behavior and the stability of the resulting metal complexes compared to its analogs .
Propriétés
IUPAC Name |
2,6-bis(4-methylpyrazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-10-6-14-17(8-10)12-4-3-5-13(16-12)18-9-11(2)7-15-18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSOAKZUUMLNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC=C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene]](/img/structure/B8212445.png)








![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
![9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B8212512.png)


